molecular formula C13H17NO6S2 B2666515 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid CAS No. 1396963-71-5

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid

Cat. No.: B2666515
CAS No.: 1396963-71-5
M. Wt: 347.4
InChI Key: QTBNGVGNHZWMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid is a complex organic compound characterized by its unique structure, which includes a benzo[1,4]dioxine ring, a sulfonylamino group, and a methylsulfanyl-butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid typically involves multiple steps, starting with the preparation of the benzo[1,4]dioxine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonylamino group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the attachment of the methylsulfanyl-butyric acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonylamino group can be reduced to an amine under reducing conditions, such as with lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzo[1,4]dioxine ring may also interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid
  • 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid

Uniqueness

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S2/c1-21-7-4-10(13(15)16)14-22(17,18)9-2-3-11-12(8-9)20-6-5-19-11/h2-3,8,10,14H,4-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBNGVGNHZWMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.